molecular formula C12H14ClF2N3 B12228126 N-[(2,3-difluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride

N-[(2,3-difluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride

Cat. No.: B12228126
M. Wt: 273.71 g/mol
InChI Key: GVYCQJCZNQDOME-UHFFFAOYSA-N
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Description

"N-[(2,3-Difluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine; hydrochloride" is a synthetic small molecule featuring a pyrazole core substituted with methyl groups at positions 1 and 2. The amine group at position 3 is further functionalized with a 2,3-difluorobenzyl moiety, and the compound is stabilized as a hydrochloride salt.

Properties

Molecular Formula

C12H14ClF2N3

Molecular Weight

273.71 g/mol

IUPAC Name

N-[(2,3-difluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C12H13F2N3.ClH/c1-8-7-17(2)16-12(8)15-6-9-4-3-5-10(13)11(9)14;/h3-5,7H,6H2,1-2H3,(H,15,16);1H

InChI Key

GVYCQJCZNQDOME-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=C(C(=CC=C2)F)F)C.Cl

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Solvent : Dimethylformamide (DMF) or acetonitrile.
  • Base : Potassium carbonate (K₂CO₃) or triethylamine (TEA).
  • Temperature : 80–100°C for 6–12 hours.
  • Workup : The crude product is extracted with dichloromethane, washed with brine, and concentrated. The hydrochloride salt is formed by treating the free base with HCl gas or aqueous HCl.
Parameter Value Source
Yield (Free Base) 65–78%
Purity (HPLC) >98%
Reaction Time 8–10 hours

Advantages :

  • Avoids hazardous reagents.
  • Amenable to continuous flow reactors for industrial production.

Limitations :

  • Requires strict control of moisture to prevent hydrolysis of the benzyl chloride.

Reductive Amination

An alternative route employs reductive amination between 2,3-difluorobenzaldehyde and 1,4-dimethylpyrazol-3-amine using sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a palladium catalyst.

Reaction Conditions

  • Solvent : Methanol or ethanol.
  • Catalyst : 10% Pd/C (for hydrogenation) or NaBH₃CN.
  • Temperature : 25–50°C.
  • Workup : Filtration, solvent evaporation, and salt formation with HCl.
Parameter Value Source
Yield (Free Base) 60–70%
Purity (HPLC) >95%
Reaction Time 12–24 hours

Advantages :

  • Avoids halogenated intermediates.
  • Suitable for sensitive substrates.

Limitations :

  • Palladium catalyst increases cost.
  • Longer reaction times.

Multi-Step Synthesis from Pyrazole Precursors

For higher purity, a multi-step approach is described in patent literature (Figure 2):

  • Pyrazole Ring Formation : Condensation of acetylacetone with methyl hydrazine in acetic acid to yield 1,4-dimethylpyrazole.
  • Nitration : Nitration at the 3-position using fuming HNO₃.
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) to convert the nitro group to an amine.
  • Benzylation : Reaction with 2,3-difluorobenzyl chloride under basic conditions.
  • Salt Formation : Treatment with HCl gas.
Step Yield Key Conditions Source
Pyrazole Formation 85% Acetic acid, reflux
Nitration 70% HNO₃, 0–5°C
Reduction 90% H₂ (1 atm), Pd/C, EtOH
Benzylation 75% K₂CO₃, DMF, 80°C

Advantages :

  • High-purity final product (>99% by HPLC).
  • Scalable to kilogram quantities.

Limitations :

  • Involves explosive nitration steps.
  • Requires specialized equipment for hydrogenation.

Industrial-Scale Optimization

For commercial production, continuous flow reactors are employed to enhance efficiency and safety:

  • Mixing : Microreactors ensure rapid heat dissipation during exothermic steps (e.g., benzylation).
  • Purification : Crystallization from ethanol/water mixtures achieves >99.5% purity.
  • Cost Analysis :
    • Raw material cost: \$120–150/kg.
    • Production capacity: 500–1,000 kg/month.

Comparative Analysis of Methods

Method Yield Purity Scalability Cost
Nucleophilic Sub. 65–78% >98% High \$
Reductive Amination 60–70% >95% Moderate \$\$
Multi-Step 70–85% >99% Low \$\$\$

Characterization and Quality Control

Critical quality attributes are verified via:

  • XRD : Confirms crystalline structure of the hydrochloride salt (Figure 3).
  • HPLC : Purity >98% (C18 column, 0.1% TFA in water/acetonitrile).
  • MS : m/z 253.1 [M+H]⁺ for the free base.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-difluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Halogen atoms in the difluorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

N-[(2,3-difluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-[(2,3-difluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine involves its interaction with specific molecular targets. The difluorophenyl group and pyrazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related molecules with shared motifs, such as the 2,3-difluorophenyl group or pyrazole/pyrrolo-pyridazine cores. Key differentiating factors include the heterocyclic scaffold, substituent patterns, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Substituents/Modifications Key Properties/Data (LCMS/HPLC) Application/Use (if available)
N-[(2,3-Difluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine; hydrochloride Pyrazole 1,4-dimethyl; 3-amine linked to 2,3-difluorobenzyl; hydrochloride salt Not explicitly reported Hypothesized: Enzyme/receptor modulation
(4aR)-1-[(2,3-Difluorophenyl)methyl]-4-hydroxy-4a-methyl-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide Pyrrolo[1,2-b]pyridazine Hydroxy, methyl, trifluoromethyl-furan carboxamide LCMS: m/z 604 [M+H]+; HPLC: 0.89 min Likely kinase or protease inhibitor
(4aR)-1-[(2,3-Difluorophenyl)methyl]-N-[2-[1-(dimethylsulfamoyl)piperidin-4-yl]-4-(trifluoromethyl)phenyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide Pyrrolo[1,2-b]pyridazine Piperidin-4-yl sulfamoyl; trifluoromethylphenyl LCMS: m/z 598 [M+H]+; HPLC: 1.63 min Potential anti-inflammatory or antiviral
Goxalapladib (CAS-412950-27-7) 1,8-Naphthyridine 2-(2,3-difluorophenyl)ethyl; trifluoromethylbiphenylmethyl Molecular weight: 718.80 Atherosclerosis treatment (GlaxoSmithKline)
MK0974 (BIBN4096BS analog) Azepane-piperidine 2,3-Difluorophenyl; trifluoroethyl; imidazo[4,5-b]pyridinyl Not explicitly reported Migraine therapy (calcitonin gene-related peptide antagonist)

Key Observations :

Core Heterocycle: The pyrazole core in the target compound contrasts with the pyrrolo-pyridazine or naphthyridine scaffolds in analogs. Pyrrolo-pyridazine derivatives (e.g., EP 4 374 877 A2 compounds) often exhibit extended conjugation, which may enhance binding to hydrophobic enzyme pockets .

Substituent Effects :

  • The 2,3-difluorophenyl group is a common motif across all compounds, likely contributing to enhanced lipophilicity and resistance to oxidative metabolism .
  • The hydrochloride salt in the target compound may improve aqueous solubility relative to neutral analogs, a critical factor for oral bioavailability .

Functional Groups :

  • Carboxamide groups in pyrrolo-pyridazine analogs (e.g., Example 110) enable hydrogen bonding with target proteins, whereas the simpler amine in the target compound may limit interaction specificity .

Pharmacokinetic Data :

  • Pyrrolo-pyridazine derivatives show LCMS peaks at m/z 598–604 and HPLC retention times of 0.89–1.63 minutes, suggesting moderate polarity . The target compound’s absence of polar carboxamide groups may increase lipophilicity, though experimental validation is needed.

Biological Activity

N-[(2,3-difluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine; hydrochloride is a synthetic compound belonging to the pyrazole class, characterized by its unique structural features that confer significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

PropertyValue
Molecular Formula C12H14ClF2N3
Molecular Weight 273.71 g/mol
IUPAC Name N-[(2,3-difluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine; hydrochloride
CAS Number 1856093-10-1

The biological activity of N-[(2,3-difluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine; hydrochloride is primarily attributed to its interaction with various molecular targets in biological systems. The difluorophenyl moiety enhances binding affinity to specific enzymes and receptors, which may lead to modulation of their activities. The pyrazole ring contributes to the stabilization of these interactions, influencing critical biochemical pathways involved in disease processes.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes associated with inflammatory responses and cancer cell proliferation.
  • Receptor Modulation : It interacts with specific receptors that mediate cellular signaling pathways, potentially altering cell growth and survival.

Biological Activities

Research indicates that N-[(2,3-difluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine; hydrochloride exhibits a range of biological activities:

  • Anticancer Properties : Studies have demonstrated its potential to inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
  • Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains and fungi, suggesting its use as an antimicrobial agent.
  • Anti-inflammatory Effects : It has been investigated for its ability to reduce inflammation in animal models, indicating potential therapeutic applications in inflammatory diseases.

Case Studies and Experimental Evidence

Several studies have explored the biological effects of N-[(2,3-difluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine; hydrochloride:

  • Cancer Cell Line Studies : In vitro studies on breast cancer (MCF-7) and prostate cancer (PC-3) cells revealed that treatment with the compound resulted in a significant decrease in cell viability compared to control groups. The mechanism was linked to increased apoptosis markers such as caspase activation and PARP cleavage.
  • Antimicrobial Testing : A series of disc diffusion assays demonstrated that the compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

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